2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-11(5-2)13(19)16-15-18-17-14(20-15)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZKVQUKAZUSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2-ethylbutanamide with 4-methylphenyl-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication or repair mechanisms, resulting in cytotoxicity.
Comparison with Similar Compounds
Structural Comparison
The structural diversity among thiadiazole derivatives primarily arises from variations in substituents on the thiadiazole ring and the amide side chain. Below is a comparative analysis:
| Compound Name | Thiadiazole Substituent (Position 5) | Amide Side Chain (Position 2) | Key Structural Features |
|---|---|---|---|
| 2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide (Target) | 4-methylphenyl | Butanamide (ethyl branch) | Moderate hydrophobicity due to ethyl and aryl groups |
| N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide | 4-chlorobenzyl | Butanamide with 2-methylphenoxy | Increased steric bulk and halogenated aryl group |
| N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide | 4-methoxybenzyl | 2-methylbutanamide | Electron-rich methoxy group enhances polarity |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 4-methylphenyl | Amine (-NH₂) | Simpler structure; lacks amide side chain |
Key Observations :
Physicochemical Properties
Physicochemical properties such as logP, molecular weight, and polar surface area (PSA) influence bioavailability and pharmacokinetics:
| Compound Name | Molecular Weight (g/mol) | logP | PSA (Ų) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| Target Compound | ~305.4* | ~3.5* | ~54.9* | 1 / 5 |
| N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide | 401.9 | 4.8 | 92.4 | 1 / 5 |
| N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide | 305.4 | 3.53 | 54.9 | 1 / 5 |
Key Observations :
Key Observations :
Biological Activity
2-Ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound involves the reaction of 2-ethylbutanamide with 4-methylphenyl-1,3,4-thiadiazole-2-amine. The reaction typically occurs in a solvent like ethanol or methanol under controlled conditions to ensure high yield and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : It may inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Anticancer Activity : The compound can interfere with DNA replication and repair mechanisms in cancer cells, inducing cytotoxicity.
Biological Activity
Research has highlighted several biological activities associated with thiadiazole derivatives:
-
Antimicrobial Properties :
- Thiadiazole derivatives have shown significant activity against various bacteria and fungi. Studies indicate that compounds with the thiadiazole moiety exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against strains like Candida albicans and Aspergillus niger .
- For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like ampicillin and fluconazole .
- Anticancer Properties :
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
Study 1: Antimicrobial Screening
A series of 1,3,4-thiadiazole derivatives were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity, with some compounds exhibiting MIC values lower than standard treatments .
Study 2: Anticancer Activity
In vitro studies evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines revealed that specific compounds induced significant cell death through apoptosis. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
Data Summary
| Activity Type | Target Organisms | MIC (μg/mL) | Comparison Compound |
|---|---|---|---|
| Antibacterial | S. aureus | 32.6 | Ampicillin (50) |
| Antifungal | C. albicans | 24 | Fluconazole (26) |
| Anticancer | Various cancer lines | IC50 = 0.060 | Standard chemotherapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
